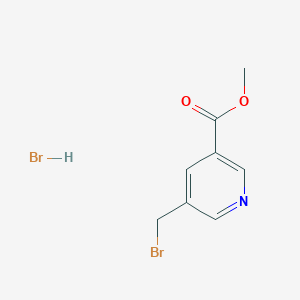
Methyl 5-(bromomethyl)nicotinate hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(bromomethyl)nicotinate hydrobromide is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of nicotinic acid and is commonly used in various chemical and pharmaceutical applications. This compound is known for its reactivity due to the presence of the bromomethyl group, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(bromomethyl)nicotinate hydrobromide typically involves the bromination of methyl 5-methylnicotinate. The process begins with the esterification of 5-methylnicotinic acid using methanol in the presence of thionyl chloride, yielding methyl 5-methylnicotinate . This intermediate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to produce methyl 5-(bromomethyl)nicotinate .
Industrial Production Methods: For large-scale industrial production, the synthesis is optimized to ensure high yield and purity. The use of environmentally friendly reagents and conditions is emphasized. The overall yield of the process can reach up to 65.9%, making it efficient for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-(bromomethyl)nicotinate hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.
Sodium Borohydride: A reducing agent for converting the bromomethyl group to a hydroxymethyl group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted nicotinates can be formed.
Reduction Products: The primary product is methyl 5-(hydroxymethyl)nicotinate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(bromomethyl)nicotinate hydrobromide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 5-(bromomethyl)nicotinate hydrobromide involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to modify biological molecules and pathways. This reactivity is exploited in drug synthesis and biochemical studies to target specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl Nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Methyl 5-methylnicotinate: An intermediate in the synthesis of methyl 5-(bromomethyl)nicotinate hydrobromide.
Uniqueness: this compound is unique due to its bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of derivatives and for use in various scientific applications .
Eigenschaften
Molekularformel |
C8H9Br2NO2 |
|---|---|
Molekulargewicht |
310.97 g/mol |
IUPAC-Name |
methyl 5-(bromomethyl)pyridine-3-carboxylate;hydrobromide |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-2-6(3-9)4-10-5-7;/h2,4-5H,3H2,1H3;1H |
InChI-Schlüssel |
HCCPKZLOLQUQFT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=CC(=C1)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)
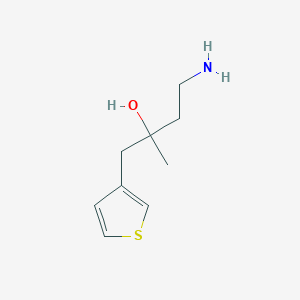
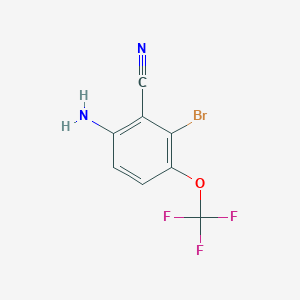
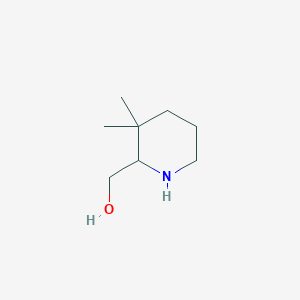

![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)
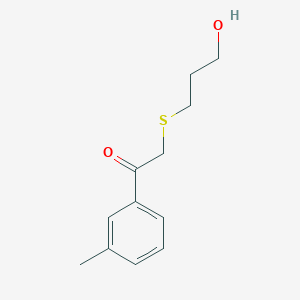

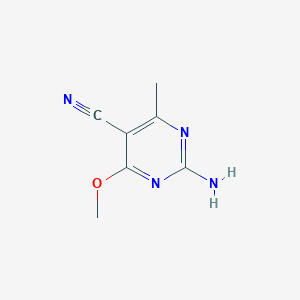

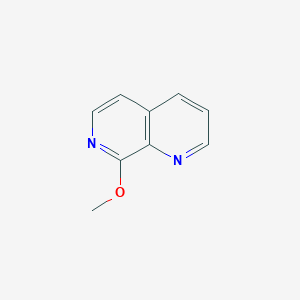
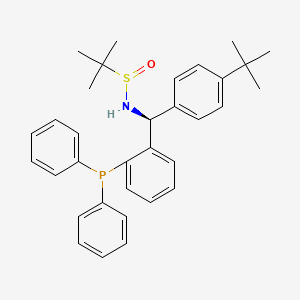
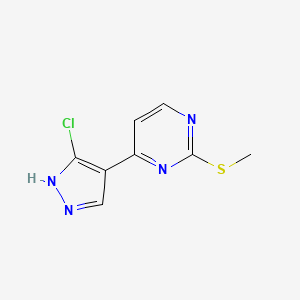
![4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13650797.png)
